molecular formula C7H15NO B11535768 1,5-Dimethylpiperidin-3-ol

1,5-Dimethylpiperidin-3-ol

Cat. No.: B11535768
M. Wt: 129.20 g/mol
InChI Key: CBRMWULTQJIPNA-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and two methyl (-CH₃) substituents at positions 1, 3, and 5, respectively. The compound’s stereochemistry and hydrogen-bonding capacity (due to the hydroxyl group) may influence its solubility, reactivity, and biological activity .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1,5-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-7(9)5-8(2)4-6/h6-7,9H,3-5H2,1-2H3

InChI Key

CBRMWULTQJIPNA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of 1,5-dimethyl-3-piperidone in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to ensure complete hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1,5-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,5-Dimethylpiperidin-3-ol with related heterocyclic compounds, focusing on structural features, physicochemical properties, and functional roles.

1,5-Dimethylpyrazole (CAS 694-31-5)

  • Structure : A five-membered aromatic ring with two nitrogen atoms and methyl groups at positions 1 and 3.
  • Key Differences: Ring Size and Aromaticity: Pyrazole is aromatic and smaller (5-membered) compared to piperidine’s saturated 6-membered ring. Reactivity: Pyrazole derivatives are often used as ligands in coordination chemistry, whereas piperidinols may serve as chiral building blocks or hydrogen-bond donors. Data: The SDS for 1,5-Dimethylpyrazole highlights its 100% purity and regulatory disposal guidelines but lacks detailed spectral or thermal data .

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (CAS 1153232-09-7)

  • Structure : A piperidin-3-ol core modified with a 2,5-dimethylfuran-3-carbonyl group.
  • Key Differences: Substituent Effects: The furan carbonyl group introduces electron-withdrawing effects, altering reactivity and polarity compared to this compound. Molecular Weight: 223.27 g/mol (vs. ~143.23 g/mol for this compound, estimated from formula C₇H₁₅NO).

2,5-Diiodopyridin-3-ol

  • Structure : A pyridine derivative with hydroxyl and iodine substituents.
  • Key Differences: Aromatic vs. Saturated Ring: Pyridine’s aromaticity contrasts with piperidine’s flexibility, affecting solubility and intermolecular interactions.

Biological Activity

1,5-Dimethylpiperidin-3-ol is a heterocyclic organic compound notable for its unique structural features, which include a piperidine ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H17NOC_7H_{17}NO, and it has a molecular weight of approximately 129.23 g/mol. The presence of both the hydroxyl group and dimethyl substitutions enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Antioxidant Activity : The compound acts as a free radical scavenger, mitigating oxidative stress by interacting with reactive oxygen species (ROS) .
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may be beneficial in drug development .
  • Receptor Modulation : Its structural features allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways related to anxiety and depression .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on various studies:

Activity Mechanism Reference
AntioxidantScavenging ROS
Enzyme InhibitionInhibits metabolic enzymes
Neurotransmitter InteractionModulates receptor activity

Case Studies

  • Oxidative Stress Mitigation :
    A study demonstrated that this compound effectively reduced oxidative damage in cellular models by scavenging free radicals. This suggests its potential use in conditions characterized by oxidative stress .
  • Pharmacological Applications :
    In pharmacological research, this compound has been evaluated for its effects on neurotransmitter systems. It exhibited promising results as a modulator of serotonin receptors, indicating potential applications in treating mood disorders .
  • Synthetic Applications :
    The compound's unique structure has made it a valuable intermediate in synthetic organic chemistry. Its ability to participate in various chemical reactions allows for the development of new therapeutic agents .

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